2-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
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Overview
Description
2-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a nitro group, and a sulfonyl group
Scientific Research Applications
2-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with 2-nitrobenzoyl chloride to yield the final product. The reactions are usually carried out in solvents like dichloromethane or dimethylformamide, with bases such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography would be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide derivatives.
Mechanism of Action
The mechanism of action of 2-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiazole ring can also participate in various biochemical pathways, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)benzamide: Similar structure but lacks the thiazole and sulfonyl groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boron-based moiety instead of the thiazole ring.
Pyrrolidine derivatives: Share the nitrogen heterocycle but differ in the specific ring structure and functional groups.
Uniqueness
2-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfonyl groups allows for diverse chemical modifications, while the thiazole ring provides a stable aromatic system that can interact with various biological targets.
Properties
IUPAC Name |
2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O7S2/c21-15(12-3-1-2-4-13(12)20(24)25)18-16-17-9-14(28-16)29(26,27)11-7-5-10(6-8-11)19(22)23/h1-9H,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQDKGJBCWFZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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